molecular formula C6H7BrN2O B13145903 1-(5-Bromo-4-methyl-1H-pyrazol-3-yl)ethanone

1-(5-Bromo-4-methyl-1H-pyrazol-3-yl)ethanone

Cat. No.: B13145903
M. Wt: 203.04 g/mol
InChI Key: QQUHWXLSHBDGPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-4-methyl-1H-pyrazol-3-yl)ethanone is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 4-position of the pyrazole ring, along with an ethanone group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-4-methyl-1H-pyrazol-3-yl)ethanone typically involves the reaction of 5-bromo-4-methyl-1H-pyrazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

[ \text{5-Bromo-4-methyl-1H-pyrazole} + \text{Ethanoyl chloride} \xrightarrow{\text{Pyridine, Reflux}} \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-4-methyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction Reactions: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Products include alcohols or other reduced derivatives.

Scientific Research Applications

1-(5-Bromo-4-methyl-1H-pyrazol-3-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-methyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the ethanone group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Bromo-4-methyl-1H-pyrazol-3-yl)ethanone can be compared with other similar compounds such as:

    1-(5-Chloro-4-methyl-1H-pyrazol-3-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Bromo-4-ethyl-1H-pyrazol-3-yl)ethanone: Similar structure but with an ethyl group instead of a methyl group.

    1-(5-Bromo-4-methyl-1H-pyrazol-3-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

1-(5-bromo-4-methyl-1H-pyrazol-3-yl)ethanone

InChI

InChI=1S/C6H7BrN2O/c1-3-5(4(2)10)8-9-6(3)7/h1-2H3,(H,8,9)

InChI Key

QQUHWXLSHBDGPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1C(=O)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.